molecular formula C23H22N2O3S B2419935 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021039-87-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2419935
CAS RN: 1021039-87-1
M. Wt: 406.5
InChI Key: ZSMUZOSXIBDDDH-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, also known as BQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQS belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

Synthesis and Biological Activities

Cancer Research

  • Pro-apoptotic Effects : Compounds with the sulfonamide fragment, including derivatives related to the queried compound, have been synthesized and evaluated for their anti-cancer activity. These compounds significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38/ERK phosphorylation in cancer cells, suggesting a potential for cancer therapy (Cumaoğlu et al., 2015).
  • Anticancer Agents : Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has shown potent cytotoxicity, emphasizing the tetrahydroisoquinoline moiety's significance in pharmaceutical agents with antitumor activities (Redda et al., 2010).

Organic Chemistry Applications

  • Cyanation of C-H Bonds : Rhodium-catalyzed cyanation employing sulfonamide as a cyanating reagent highlights a method for synthesizing various benzonitrile derivatives. This application is crucial for creating complex organic molecules (Chaitanya et al., 2013).
  • Diastereoselective Synthesis : The synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides showcases the compound's role in generating previously unknown molecular structures with potential therapeutic applications (Borgohain et al., 2017).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-13-12-18-10-6-14-25(22(18)16-20)23(26)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMUZOSXIBDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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